molecular formula C24H21ClN2O2S B3932584 4-chloro-N-[2-(1-naphthylamino)-2-phenylethyl]benzenesulfonamide

4-chloro-N-[2-(1-naphthylamino)-2-phenylethyl]benzenesulfonamide

Cat. No.: B3932584
M. Wt: 437.0 g/mol
InChI Key: QJWUWGILRWWTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(1-naphthylamino)-2-phenylethyl]benzenesulfonamide, also known as A-803467, is a small molecule that has been extensively studied for its potential therapeutic applications in treating chronic pain. It belongs to the class of compounds known as sodium channel blockers, which are known to be effective in reducing pain by inhibiting the transmission of pain signals in the nervous system.

Mechanism of Action

4-chloro-N-[2-(1-naphthylamino)-2-phenylethyl]benzenesulfonamide works by blocking the activity of voltage-gated sodium channels, which are responsible for the transmission of pain signals in the nervous system. By inhibiting the activity of these channels, this compound reduces the transmission of pain signals, resulting in a reduction in pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of nociceptive neurons in the dorsal root ganglia, which are responsible for transmitting pain signals to the central nervous system. This compound has also been shown to reduce the release of pro-inflammatory cytokines, which are involved in the development of chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-[2-(1-naphthylamino)-2-phenylethyl]benzenesulfonamide is that it has been extensively studied in animal models of chronic pain, making it a useful tool for researchers studying the mechanisms of chronic pain. However, one limitation of this compound is that it has not been extensively studied in humans, and further research is needed to determine its safety and efficacy for long-term use.

Future Directions

There are a number of future directions for research on 4-chloro-N-[2-(1-naphthylamino)-2-phenylethyl]benzenesulfonamide. One area of research is the development of more potent and selective sodium channel blockers, which may be more effective in reducing pain with fewer side effects. Another area of research is the development of new formulations of this compound that may be more effective in treating chronic pain. Finally, further research is needed to determine the safety and efficacy of this compound for long-term use in humans.

Scientific Research Applications

4-chloro-N-[2-(1-naphthylamino)-2-phenylethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in treating chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and osteoarthritic pain. This compound has also been shown to be effective in reducing pain in human clinical trials, although further research is needed to determine its safety and efficacy for long-term use.

Properties

IUPAC Name

4-chloro-N-[2-(naphthalen-1-ylamino)-2-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2S/c25-20-13-15-21(16-14-20)30(28,29)26-17-24(19-8-2-1-3-9-19)27-23-12-6-10-18-7-4-5-11-22(18)23/h1-16,24,26-27H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWUWGILRWWTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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